molecular formula C22H19N3O3S B3476338 N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B3476338
M. Wt: 405.5 g/mol
InChI Key: BUULYDRFLOSFPF-UHFFFAOYSA-N
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Description

“N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide” is a chemical compound with the molecular formula C23H22N4O3S. It has a molecular weight of 434.5 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide core, which is further substituted with a 4-methoxyphenyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound has several computed properties, including an XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 434.14126175 g/mol . The topological polar surface area is 103 Ų .

Future Directions

Future research could focus on further exploring the potential of this compound and similar thieno[2,3-d]pyrimidine derivatives as therapeutic agents, particularly in the context of diseases like cancer where PI3K plays a key role . Further studies could also aim to optimize the compound’s properties and evaluate its safety profile.

Properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-28-17-9-7-16(8-10-17)18-13-29-21-20(18)22(27)25(14-24-21)12-19(26)23-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUULYDRFLOSFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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Reactant of Route 6
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N-benzyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

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